4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a thiadiazole ring. The presence of these rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The thiadiazole ring is known for its biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine typically involves the reaction of a piperidine derivative with a thiadiazole precursorThe reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a probe to study various biological processes and pathways.
Wirkmechanismus
The mechanism of action of 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA synthesis and repair processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
4-(5-Phenyl-1,2,4-triazol-2-yl)piperidine: Contains a triazole ring, offering different biological activities.
4-(5-Phenyl-1,3,4-thiadiazol-2-yl)morpholine: Similar to the target compound but with a morpholine ring instead of a piperidine ring.
Uniqueness
4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine is unique due to the combination of the thiadiazole and piperidine rings, which confer distinct biological activities and chemical reactivity. The presence of the phenyl group further enhances its potential as a versatile scaffold in drug design and materials science .
Eigenschaften
Molekularformel |
C13H15N3S |
---|---|
Molekulargewicht |
245.35 g/mol |
IUPAC-Name |
2-phenyl-5-piperidin-4-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H15N3S/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2 |
InChI-Schlüssel |
YTIOCLLPEIHASM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NN=C(S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.